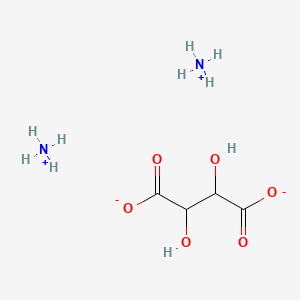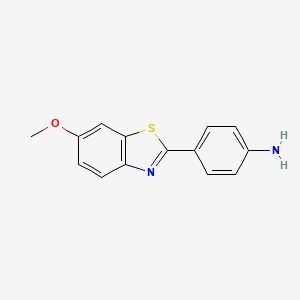
2-(4-Aminophenyl)-6-methoxybenzothiazole
Descripción general
Descripción
“2-(4-Aminophenyl)-6-methoxybenzothiazole” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The compound is known to possess potent antimicrobial properties .
Synthesis Analysis
The synthesis of “2-(4-Aminophenyl)-6-methoxybenzothiazole” and its derivatives often involves the reaction of o-aminothiophenol disulfides with substituted p-aminobenzoic acid . A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “2-(4-Aminophenyl)-6-methoxybenzothiazole” is characterized by the presence of a benzothiazole ring, which is a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The exact spectroscopic characterization of the compound is not available in the search results.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound is a type of 2-phenethylamine, which plays a significant role in medicinal chemistry . Open-chain, flexible alicyclic amine derivatives of this motif are enumerated in key therapeutic targets . The latest reports in discovering new bioactive 2-phenethylamines by research groups are covered too .
Preparation of Poly (amide-ester)
2-(4-Aminophenyl)ethanol is used as a nonsymmetric monomer in the preparation of ordered [head-to-head (H-H) or tail-to-tail (T-T)] poly (amide-ester) . This polymer has potential applications in various fields, including materials science and biomedicine.
Synthesis of 4-Aminostyrene
The compound is also used in the synthesis of 4-aminostyrene . 4-Aminostyrene is an important intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.
Functionalization of Graphene Nanoplatelets
Another application of 2-(4-Aminophenyl)ethanol is in the functionalization of graphene nanoplatelets . Graphene nanoplatelets have a wide range of applications, including energy storage, composite materials, and electronics.
Antimicrobial Activity
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1 H NMR, 13 C NMR, IR, and Mass spectral data .
Drug Discovery
The compound is also used in drug discovery. It is used to design and synthesize new compounds that can be evaluated for their therapeutic potential .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Primary Targets : The exact primary targets of 4-APMBT are not explicitly mentioned in the available literature. However, it is known to exhibit potent antibacterial activity against both Gram-positive and Gram-negative strains .
- Intracellular Action : Additionally, 4-APMBT may have intracellular effects, possibly affecting DNA binding or other cellular processes .
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFVKNLVPQVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Meo-bta-0 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Q & A
Q1: What is the significance of 2-(4-Aminophenyl)-6-methoxybenzothiazole in the context of the research article?
A1: The research article focuses on the radiosynthesis of $[^{11}C]6-OH-BTA-1$, a potential imaging agent for Alzheimer's disease. During the synthesis process, 2-(4-Aminophenyl)-6-methoxybenzothiazole (compound 2 in the study) was identified as a by-product. [] The study highlights the formation of this by-product under different reaction conditions, providing insights into the reaction mechanism and potential optimization strategies for the synthesis of the desired radiolabeled compound.
Q2: How does the choice of solvent affect the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole during the synthesis?
A2: The study investigates the impact of various solvents on the synthesis of $[^{11}C]6-OH-BTA-1$. Interestingly, the formation of 2-(4-Aminophenyl)-6-methoxybenzothiazole was observed in all tested solvents (methylethylketone, cyclohexanone, diethylketone, and dimethylformamide), albeit with varying ratios. [] This finding suggests that the reaction pathway leading to this by-product is influenced by the solvent environment, highlighting the importance of solvent selection in optimizing the yield and purity of the desired radiolabeled compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


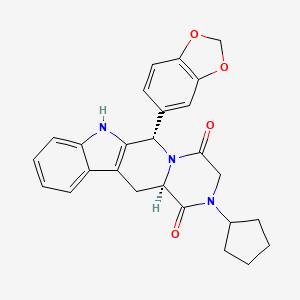
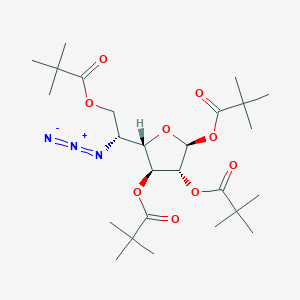
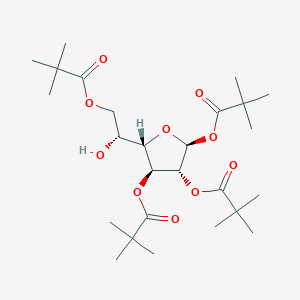
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)
![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)

